molecular formula C18H30O2Si B8764041 Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-

Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B8764041
M. Wt: 306.5 g/mol
InChI Key: DSOIKPFVXHJRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C18H30O2Si. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a triisopropylsiloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- typically involves the protection of the hydroxyl group of 2,6-dimethylphenol with triisopropylsilyl chloride, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the silylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The triisopropylsiloxy group serves as a protecting group, preventing unwanted reactions at the hydroxyl position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of both the triisopropylsiloxy group and the methyl groups, which influence its reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C18H30O2Si

Molecular Weight

306.5 g/mol

IUPAC Name

2,6-dimethyl-4-tri(propan-2-yl)silyloxybenzaldehyde

InChI

InChI=1S/C18H30O2Si/c1-12(2)21(13(3)4,14(5)6)20-17-9-15(7)18(11-19)16(8)10-17/h9-14H,1-8H3

InChI Key

DSOIKPFVXHJRAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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